methyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate
Description
Methyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a triazolopyrazine derivative featuring a morpholine substituent at the 8-position of the triazolopyrazine core. The compound’s structure includes a benzoate ester linked via an acetamide group to the triazolopyrazine scaffold, which is substituted with a morpholine ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, enhances solubility and may influence receptor binding due to its hydrogen-bonding capacity and moderate lipophilicity . This compound is of interest in medicinal chemistry, particularly for targeting adenosine receptors, as evidenced by structural analogs in the literature .
Properties
IUPAC Name |
methyl 4-[[2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O5/c1-29-18(27)13-2-4-14(5-3-13)21-15(26)12-25-19(28)24-7-6-20-16(17(24)22-25)23-8-10-30-11-9-23/h2-7H,8-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYAZFVHSRPATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized by the cyclization of appropriate hydrazine derivatives with pyrazine carboxylic acids under reflux conditions.
Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where the triazolopyrazine intermediate reacts with morpholine in the presence of a suitable base.
Acylation Reaction: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrazine core can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Substituent Variations at the 8-Position
The 8-position of the triazolopyrazine ring is critical for modulating biological activity. Key analogs include:
- 8-[(4-Chlorobenzyl)sulfanyl] analog (2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide): The sulfanyl group and chlorobenzyl moiety increase steric bulk and electron-withdrawing effects, which may alter receptor binding kinetics .
- 8-Amino derivatives (e.g., 8-amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one): Amino groups enable hydrogen bonding but require protection to avoid metabolic instability .
Table 1: Substituent Effects on Key Properties
*LogP: Octanol-water partition coefficient (estimated).
Core Modifications
- Triazolo[4,3-a]pyrazine vs. Triazolo[1,5-c]pyrimidine : Pyrazine-based cores (as in the target compound) exhibit distinct electronic properties compared to pyrimidine analogs, affecting π-π stacking interactions in receptor binding .
- Fused Ring Systems: Derivatives like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., MRS5346) introduce additional nitrogen atoms, altering charge distribution and binding to adenosine A2A receptors .
Pharmacological Activity
- Adenosine Receptor Antagonism: Morpholine-substituted triazolopyrazines are hypothesized to target A1/A2A adenosine receptors, similar to 8-amino-2-phenyl derivatives (e.g., compound 45 in ), which showed submicromolar affinity .
- Selectivity : The morpholine group may reduce off-target effects compared to bulkier substituents like benzylpiperazinyl, which exhibit broader receptor interactions .
Physicochemical Properties
- Solubility: Morpholine’s polarity enhances aqueous solubility compared to phenoxy or chlorobenzyl analogs, as evidenced by logP trends (Table 1).
- Stability: Esters (e.g., benzoate) may undergo hydrolysis in vivo, whereas amide linkages (e.g., acetamide) are more stable, as noted in pyrazolone derivatives .
Biological Activity
Methyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a complex organic compound that exhibits a variety of biological activities. Its structure includes a triazolopyrazine core and a morpholine ring, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent findings from diverse research studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 365.39 g/mol. The presence of multiple functional groups enhances its potential for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₆O₃ |
| Molecular Weight | 365.39 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of triazole and pyrazine have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The introduction of the morpholine moiety is believed to enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy.
Anticancer Properties
Several studies have highlighted the anticancer potential of triazole derivatives. For example, compounds similar to this compound have been tested against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), showing IC50 values in the low micromolar range . The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
The biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or repair.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that protect cells from oxidative stress.
Case Studies
- Antimicrobial Study : A study evaluated various triazole derivatives against Enterococcus faecalis and reported significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
- Cytotoxicity Assay : In another study focusing on cytotoxicity against HepG2 and MCF-7 cell lines, compounds exhibited IC50 values as low as 10 µM, indicating strong potential for further development as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
